![molecular formula C9H16N2O4Pt B12876832 (1R-trans)-(2-aminocyclohexanemethanamine-N,N')[ethanedioato(2-)-O,O']platinum CAS No. 69651-36-1](/img/structure/B12876832.png)
(1R-trans)-(2-aminocyclohexanemethanamine-N,N')[ethanedioato(2-)-O,O']platinum
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R-trans)-(2-aminocyclohexanemethanamine-N,N’)[ethanedioato(2-)-O,O’]platinum is a platinum-based coordination compound. It is known for its significant applications in the field of medicinal chemistry, particularly in cancer treatment. This compound is a derivative of oxaliplatin, which is widely used in chemotherapy for colorectal cancer. The unique structure of this compound allows it to interact with DNA, leading to its antitumor properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R-trans)-(2-aminocyclohexanemethanamine-N,N’)[ethanedioato(2-)-O,O’]platinum involves several steps. One common method includes the reaction of platinum(II) chloride with (1R,2R)-cyclohexanediamine to form a platinum(II) complex. This complex is then reacted with oxalic acid to yield the final product. The reaction conditions typically involve the use of aqueous solvents and controlled temperatures to ensure the stability of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in its pure form. The production process is designed to be efficient and cost-effective, ensuring a high yield of the final product .
化学反応の分析
Types of Reactions
(1R-trans)-(2-aminocyclohexanemethanamine-N,N’)[ethanedioato(2-)-O,O’]platinum undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state platinum complexes.
Reduction: It can be reduced to form lower oxidation state platinum complexes.
Substitution: The compound can undergo ligand substitution reactions where the ligands attached to the platinum center are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various platinum complexes with different oxidation states and ligand environments. These products have distinct chemical and physical properties, making them useful for different applications .
科学的研究の応用
(1R-trans)-(2-aminocyclohexanemethanamine-N,N’)[ethanedioato(2-)-O,O’]platinum has several scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions due to its ability to facilitate electron transfer processes.
Biology: The compound is studied for its interactions with biological molecules, particularly DNA, which is crucial for understanding its antitumor properties.
Medicine: It is used in chemotherapy for treating colorectal cancer and is being investigated for its potential in treating other types of cancer.
作用機序
The mechanism of action of (1R-trans)-(2-aminocyclohexanemethanamine-N,N’)[ethanedioato(2-)-O,O’]platinum involves its interaction with DNA. The compound forms cross-links with DNA, preventing the replication and transcription processes. This leads to the inhibition of cancer cell growth and induces apoptosis. The molecular targets include the DNA double helix, and the pathways involved are related to DNA damage response and repair mechanisms .
類似化合物との比較
Similar Compounds
Oxaliplatin: A widely used chemotherapy drug with a similar structure and mechanism of action.
Cisplatin: Another platinum-based chemotherapy drug with a different ligand environment but similar DNA interaction properties.
Carboplatin: A platinum-based drug with a different set of ligands, used in chemotherapy.
Uniqueness
(1R-trans)-(2-aminocyclohexanemethanamine-N,N’)[ethanedioato(2-)-O,O’]platinum is unique due to its specific ligand environment, which enhances its stability and reduces side effects compared to other platinum-based drugs. Its ability to form stable complexes with DNA makes it particularly effective in cancer treatment .
特性
CAS番号 |
69651-36-1 |
|---|---|
分子式 |
C9H16N2O4Pt |
分子量 |
411.32 g/mol |
IUPAC名 |
(2-azanidylcyclohexyl)methylazanide;oxalic acid;platinum(2+) |
InChI |
InChI=1S/C7H14N2.C2H2O4.Pt/c8-5-6-3-1-2-4-7(6)9;3-1(4)2(5)6;/h6-9H,1-5H2;(H,3,4)(H,5,6);/q-2;;+2 |
InChIキー |
GTVWHIAJXDFTIK-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C(C1)C[NH-])[NH-].C(=O)(C(=O)O)O.[Pt+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




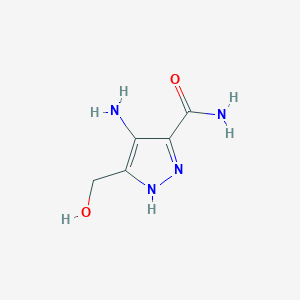

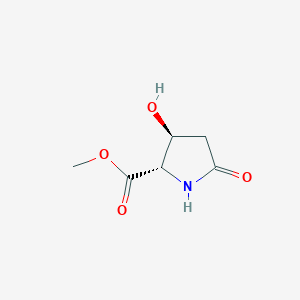
![3,4-Pyrrolidinediol, 2-[2-(phenylamino)ethyl]-, (2R,3S,4R)-](/img/structure/B12876784.png)


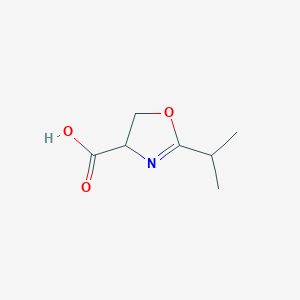
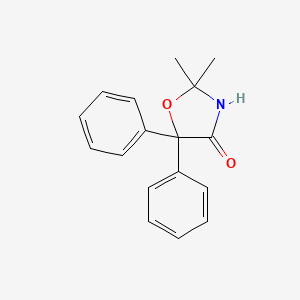
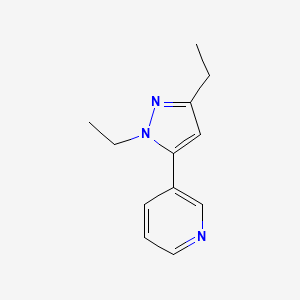
![1-Methyl-2-[(4-methylbenzene-1-sulfonyl)methyl]-1H-pyrrole](/img/structure/B12876809.png)
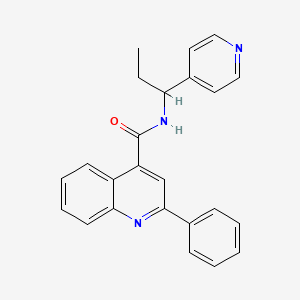
![(1R-trans)-(2-aminocyclohexanemethanamine-N,N')[ethanedioato(2-)-O,O']platinum](/img/structure/B12876824.png)
